

Application Notes and Protocols for In Vivo Studies of BMS-566394

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For Researchers, Scientists, and Drug Development Professionals

Introduction

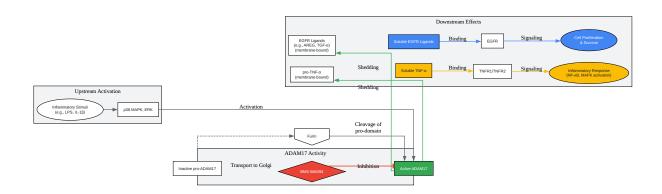
BMS-566394 is a potent and selective inhibitor of ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1] ADAM17 is a critical sheddase that cleaves and releases the extracellular domains of numerous membrane-bound proteins, most notably Tumor Necrosis Factor-alpha (TNF-α). By inhibiting ADAM17, **BMS-566394** effectively reduces the levels of soluble TNF-α, a key pro-inflammatory cytokine implicated in a variety of inflammatory and autoimmune diseases.[1] These application notes provide detailed protocols for the in vivo evaluation of **BMS-566394** in two standard preclinical models: Collagen-Induced Arthritis (CIA) in mice, a model for rheumatoid arthritis, and Dextran Sulfate Sodium (DSS)-Induced Colitis in mice, a model for inflammatory bowel disease.

Mechanism of Action and Signaling Pathway

ADAM17 is a zinc-dependent metalloproteinase that plays a pivotal role in regulating cellular signaling by controlling the release of various transmembrane proteins. The primary mechanism of action of **BMS-566394** is the direct inhibition of the catalytic activity of ADAM17. This inhibition prevents the proteolytic cleavage of pro-TNF- α from the cell surface, thereby reducing the amount of soluble TNF- α that can bind to its receptors (TNFR1 and TNFR2) and initiate downstream inflammatory signaling cascades.[2]



Beyond TNF- α , ADAM17 has a broad range of substrates, including ligands for the Epidermal Growth Factor Receptor (EGFR) such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF- α), as well as cytokine receptors like the IL-6 receptor.[2][3] Therefore, the effects of **BMS-566394** may extend beyond the simple blockade of TNF- α signaling, potentially impacting cellular proliferation, migration, and immune responses through the modulation of multiple signaling pathways.[3]



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Caption: Simplified ADAM17 signaling pathway and the inhibitory action of **BMS-566394**.



Experimental Protocols

Protocol 1: Evaluation of BMS-566394 in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol outlines the induction of arthritis in mice using collagen and the subsequent treatment with **BMS-566394** to assess its therapeutic efficacy.

- 1. Animal Model
- Species: DBA/1 mice, male, 8-10 weeks old.
- Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- 2. Materials
- BMS-566394
- Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)
- Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- Syringes and needles (27G)
- Calipers for paw thickness measurement
- 3. Experimental Workflow

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

- 4. Detailed Methodology
- · Induction of Arthritis:



- o On Day 0, emulsify the bovine type II collagen solution with an equal volume of CFA.
- Administer 100 μL of the emulsion intradermally at the base of the tail of each mouse.
- On Day 21, prepare a similar emulsion using IFA instead of CFA.
- \circ Administer 100 μ L of the booster emulsion intradermally at a site near the primary injection.

Treatment:

- Begin treatment upon the first signs of arthritis (erythema and/or swelling of the digits or paws), typically around day 24-28.
- Randomly assign mice to treatment groups (e.g., Vehicle, BMS-566394 low dose, BMS-566394 high dose). A positive control group treated with a known therapeutic agent like Etanercept can also be included.
- Prepare a suspension of BMS-566394 in the chosen vehicle. Due to its formulation characteristics, ensure consistent and uniform suspension before each administration.
- Administer BMS-566394 or vehicle via oral gavage once or twice daily. The exact dosage should be determined from dose-ranging studies, but a starting point could be in the range of 10-50 mg/kg, based on data from similar TACE inhibitors.

Monitoring and Endpoints:

- From Day 21 onwards, monitor the mice daily for the onset and progression of arthritis.
- Clinical Scoring: Score each paw on a scale of 0-4 based on the severity of inflammation.
 [4][5][6][7]
 - 0: No evidence of erythema or swelling.
 - 1: Erythema and mild swelling confined to the tarsals or ankle or digits.
 - 2: Erythema and mild swelling extending from the ankle to the metatarsals.



- 3: Erythema and moderate swelling extending from the ankle to the metatarsals.
- 4: Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.
- Paw Thickness: Measure the thickness of the affected hind paws daily using a caliper.
- Body Weight: Record the body weight of each mouse every other day.
- Termination: Euthanize the mice at the end of the study (e.g., Day 42).
- Sample Collection: Collect blood for serum cytokine analysis. Harvest the paws and knee joints for histological evaluation.

5. Endpoint Analysis

- Histopathology:
 - Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.[8][9][10]
 [11]
 - Section the joints and stain with Hematoxylin and Eosin (H&E) for inflammation and
 Safranin O for cartilage integrity.[8][12]
 - Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.[9][11]
- Serum Cytokine Analysis:
 - Measure the concentration of soluble TNF-α and other relevant cytokines (e.g., IL-6, IL-1β) in the serum using a commercially available ELISA kit according to the manufacturer's instructions.[13][14][15]
- 6. Data Presentation



Group	Mean Clinical Score (Day 42)	Mean Paw Thickness (mm, Day 42)	Serum TNF-α (pg/mL)	Histological Score (Inflammation)
Naive	_			
Vehicle	-			
BMS-566394 (Low Dose)				
BMS-566394 (High Dose)	-			
Positive Control	-			

Protocol 2: Evaluation of BMS-566394 in a Mouse Model of DSS-Induced Colitis

This protocol describes the induction of acute colitis in mice using DSS and the evaluation of the therapeutic potential of **BMS-566394**.

- 1. Animal Model
- Species: C57BL/6 mice, female, 8-10 weeks old.
- Housing: As described in Protocol 1.
- 2. Materials
- BMS-566394
- Vehicle (as in Protocol 1)
- Dextran Sulfate Sodium (DSS, MW 36,000-50,000 Da)
- Sterile drinking water
- 3. Experimental Workflow



Caption: Experimental workflow for the DSS-Induced Colitis model.

4. Detailed Methodology

- Induction of Colitis:
 - Prepare a 2.5% (w/v) solution of DSS in sterile drinking water.
 - From Day 0 to Day 7, provide the DSS solution to the mice as their sole source of drinking water.
 - On Day 7, replace the DSS solution with normal drinking water for the remainder of the study.

Treatment:

- Begin treatment on Day 0, concurrently with the start of DSS administration.
- Randomly assign mice to treatment groups.
- Administer BMS-566394 or vehicle via oral gavage once or twice daily. A similar dose range as in the CIA model can be explored.
- Monitoring and Endpoints:
 - Monitor the mice daily throughout the study.
 - Disease Activity Index (DAI): Calculate the DAI score daily based on the following parameters:[16][17][18][19][20]
 - Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).
 - Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea).
 - Rectal Bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding). The maximum DAI score is 12.
 - Termination: Euthanize the mice at the end of the study (e.g., Day 10).

Methodological & Application



Sample Collection: Measure the length of the colon from the cecum to the anus. Collect a
portion of the distal colon for histopathology and another portion for myeloperoxidase
(MPO) assay.

5. Endpoint Analysis

- Colon Length: A shorter colon is indicative of more severe inflammation.
- · Histopathology:
 - Fix the colon tissue in 10% neutral buffered formalin and embed in paraffin.
 - Stain sections with H&E.
 - Score the sections for the severity of inflammation, extent of injury, and crypt damage.[21]
 [22][23][24][25]
- Myeloperoxidase (MPO) Assay:
 - Homogenize a pre-weighed section of the colon.
 - Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.

6. Data Presentation

Group	Mean DAI Score (Day 10)	Mean Colon Length (cm)	Histological Score (Inflammation)	MPO Activity (U/g tissue)
Naive				
Vehicle	_			
BMS-566394 (Low Dose)				
BMS-566394 (High Dose)				



Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

A crucial aspect of designing in vivo studies for small molecule inhibitors is understanding their pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics (PK):

- It is highly recommended to conduct a preliminary PK study in the selected animal model to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
- This information will inform the optimal dosing regimen (dose and frequency) required to maintain plasma concentrations of **BMS-566394** above the in vitro IC50 for ADAM17.
- The oral bioavailability of BMS-566394 should also be assessed to confirm adequate absorption after oral administration.

Pharmacodynamics (PD):

- To confirm target engagement in vivo, it is essential to measure the levels of ADAM17 substrates in the plasma or tissues of treated animals.
- A reduction in the levels of soluble TNF-α, AREG, or TGF-α following BMS-566394 administration would provide evidence of target inhibition.
- These PD markers can be correlated with the observed efficacy in the disease models to establish a PK/PD relationship, which is critical for predicting human efficacious doses.

Conclusion

The protocols provided herein offer a comprehensive framework for the in vivo evaluation of **BMS-566394** in established models of rheumatoid arthritis and inflammatory bowel disease. By carefully monitoring clinical and histological endpoints, and by correlating these with pharmacodynamic markers of ADAM17 inhibition, researchers can effectively assess the therapeutic potential of this compound. It is important to note that the specific dosages and



treatment schedules may require optimization based on preliminary dose-ranging and pharmacokinetic studies.

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